Chloroacetaldehyde

描述

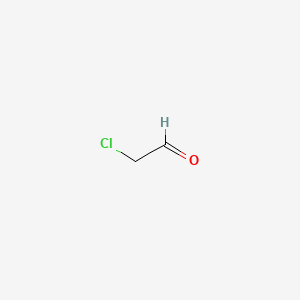

Chloroacetaldehyde (CAA, ClCH₂CHO) is a halogenated aldehyde with significant reactivity due to its electrophilic aldehyde group and chlorine substituent. It is a metabolite of industrial chemicals like vinyl chloride and the anticancer drug ifosfamide, contributing to both therapeutic and toxicological profiles . CAA is widely studied for its ability to form DNA adducts, induce oxidative stress, and interact with cellular nucleophiles, making it a critical compound in toxicology and synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Chloroacetaldehyde can be synthesized through several methods:

Chlorination of Vinyl Chloride: Hydrated this compound is produced by the chlorination of aqueous vinyl chloride: [ \text{ClCH=CH}_2 + \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{ClCH}_2\text{CHO} + 2\text{HCl} ]

Chlorination of Acetaldehyde: It can also be prepared by careful chlorination of acetaldehyde.

From Vinyl Acetate: Another method involves the chlorination of vinyl acetate.

Industrial Production Methods: Industrial production often involves the chlorination of vinyl chloride in the presence of water. The reaction is typically carried out under controlled conditions to ensure the formation of this compound without significant by-products .

化学反应分析

Hydration

Chloroacetaldehyde readily hydrates in aqueous solutions .

Reactions with Thiourea Derivatives

This compound condenses with thiourea derivatives to produce aminothiazoles . This reaction was historically significant in the preparation of sulfathiazole, one of the early sulfa drugs .

Alkylation Reactions

This compound functions as an alkylating agent. It can react with adenosine and cytidine, resulting in cyclic products containing a fused imidazole group. This alkylating property is linked to this compound's potential mutagenic effects .

Environmental Degradation

This compound is a key metabolite in the degradation of 1,2-dichloroethane, which transforms initially into chloroethanol. This is significant because 1,2-dichloroethane is a large-scale precursor to vinyl chloride .

Reaction with Primary Amines and Phenylisothiocyanate

This compound reacts with primary amines and phenylisothiocyanate to synthesize thiazol-2-imine derivatives . This one-pot reaction is efficiently carried out in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) and potassium iodide in ethanol .

Reaction with N-Naphthoyl Thiourea Derivatives

This compound reacts with N-Naphthoyl thiourea derivatives to synthesize complex compounds. For instance, it can be used in the reaction of 2-naphthoyl isothiocyanate and cyclohexanamine followed by the addition of chloroacetic acid to produce the derivative .

Other Reactions

This compound can be used to facilitate bark removal from tree trunks .

科学研究应用

Pharmaceutical Applications

Chloroacetaldehyde is primarily recognized as a metabolite of the chemotherapeutic agent ifosfamide. Its role in pharmacology is multifaceted:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects on tumor cells. In studies involving MX-1 breast carcinoma cells, it was found to induce DNA strand breaks and inhibit DNA synthesis at concentrations relevant to clinical settings. The mechanism appears to involve alkylation and inhibition of mitochondrial oxidative phosphorylation, leading to reduced ATP levels .

-

Synthesis of Pharmaceuticals : this compound acts as a key intermediate in the synthesis of various pharmaceuticals, including:

- Altizide and Polythiazide : These are diuretics used in hypertension treatment.

- Brotizolam and Ciclotizolam : These compounds are benzodiazepines used for their sedative properties.

- Aminothiazoles : this compound condenses with thiourea derivatives to produce aminothiazoles, which have applications in treating bacterial infections .

Environmental Applications

This compound has been employed in environmental management due to its biocidal properties:

- Water Treatment : It is used as a biocide for controlling algae, bacteria, and fungi in water systems. This application is crucial for maintaining water quality in both industrial and municipal settings .

- Degradation Studies : As a metabolite of 1,2-dichloroethane, this compound plays a role in understanding the environmental degradation pathways of chlorinated hydrocarbons. Its formation during the degradation process highlights its significance in assessing the ecological impact of chlorinated compounds .

Analytical Chemistry Applications

This compound is utilized in various analytical techniques:

- Fluorescent Labeling : It serves as a fluorescent labeling agent for nucleosides and nucleotides, facilitating their analysis through high-performance liquid chromatography (HPLC). This application is particularly useful in biochemical research for tracking biomolecules .

- Chemical Reactions : The compound's electrophilic nature allows it to participate in numerous chemical reactions, making it valuable in synthetic organic chemistry. It readily reacts with nucleophiles to form various derivatives that can be further analyzed or utilized in different chemical syntheses .

Case Study 1: this compound's Role in Cancer Treatment

A study investigated the effects of this compound on MX-1 breast carcinoma cells. The findings demonstrated that this compound significantly inhibited DNA synthesis and induced DNA damage at clinically relevant concentrations. The implications of these findings suggest potential therapeutic strategies that exploit this compound's cytotoxic properties against resistant tumor types .

Case Study 2: Environmental Impact Assessment

Research focusing on the degradation pathways of this compound revealed its formation during the breakdown of industrial solvents like 1,2-dichloroethane. This study emphasized the importance of monitoring this compound levels in contaminated environments to assess ecological risks associated with chlorinated solvents .

作用机制

Chloroacetaldehyde exerts its effects primarily through its alkylating activity. It reacts with nucleophilic sites in biological molecules, leading to the formation of DNA adducts and point mutations. This alkylating activity is responsible for its genotoxicity and potential carcinogenic effects . Additionally, this compound can inhibit mitochondrial oxidative phosphorylation, leading to a decrease in ATP levels .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Reactivity with Nucleic Acids

Chloroacetaldehyde vs. Chloroethylene Oxide

- CAA: Forms etheno adducts (e.g., 1,N⁶-ethenoadenine, 3,N⁴-ethenocytosine, and N²,3-ethenoguanine) via alkylation of DNA bases, with reaction rates dependent on pH and temperature .

- Chloroethylene Oxide: A metabolite of vinyl chloride, generates the same etheno adducts but with faster kinetics due to its epoxide structure. This higher reactivity correlates with stronger carcinogenicity in vivo .

Data Table 1: DNA Adduct Formation Kinetics

Cytotoxicity and Nephrotoxicity

CAA vs. 4-Hydroxyifosfamide

- CAA : Causes proximal tubular cell toxicity at ≥0.5 mM by depleting ATP, glutathione, and CoA. Detoxified to chloroacetate (less toxic) via aldehyde dehydrogenase in kidneys .

- 4-Hydroxyifosfamide : An alkylating metabolite of ifosfamide, directly damages DNA. IC₅₀ values for tumor cells (e.g., MX1: 10.8 µM) are comparable to CAA (8.6 µM) .

CAA vs. Formaldehyde and Acrolein

- Formaldehyde : Highly potent DNA-protein crosslink (DPC) inducer in vitro but less effective in vivo due to detoxification. CAA induces DPCs more effectively in vivo .

- Acrolein : Stronger DPC inducer than CAA (both in vitro and in vivo), with higher cytotoxicity linked to its α,β-unsaturated aldehyde structure .

Data Table 2: Cytotoxicity Profiles

| Compound | IC₅₀ (µM, MX1 cells) | DPC Induction (In Vivo) | Nephrotoxic Threshold | |

|---|---|---|---|---|

| This compound | 8.6 | High | 0.5 mM | |

| 4-Hydroxyifosfamide | 10.8 | N/A | N/A | |

| Acrolein | 2.3 | Very High | <0.1 mM |

Metabolic Pathways and Detoxification

CAA vs. Dichlorodiethyl Ether Metabolites

- CAA : Detoxified by human kidney tubules to chloroacetate via aldehyde dehydrogenase, reducing nephrotoxicity .

CAA vs. Chloral

- Chloral: Produced during ethylene dichloride (EDC) oxidation via CAA intermediates on Cu catalysts.

CAA vs. Acetaldehyde in Enzymatic Reactions

- CAA : Preferred substrate for 2-deoxy-D-ribose-5-phosphate aldolase (DERA) due to lower activation energy in binding pockets, enabling efficient synthesis of chiral intermediates .

- Acetaldehyde : Less efficient in DERA-catalyzed reactions, requiring higher enzyme concentrations for comparable yields .

生物活性

Chloroacetaldehyde (CAA) is a highly reactive organic compound with significant biological activity, particularly noted for its cytotoxic, mutagenic, and carcinogenic properties. This article delves into the mechanisms of action, toxicological effects, and relevant case studies surrounding CAA, supported by diverse research findings.

This compound, with the chemical formula ClCH₂CHO, is a bifunctional compound that serves as an alkylating agent. It is produced as a metabolite during the metabolism of vinyl chloride and other chlorinated compounds. CAA is also recognized as a by-product in drinking water treatment processes .

Mechanisms of Cytotoxicity

The cytotoxic effects of CAA are primarily mediated through oxidative stress and DNA damage. Studies indicate that CAA induces reactive oxygen species (ROS) formation, leading to cellular damage in hepatocytes. The mechanisms include:

- Oxidative Stress : CAA disrupts mitochondrial function and lysosomal integrity, resulting in increased ROS levels and subsequent cell death .

- DNA Damage : CAA can form ethenobase DNA lesions, contributing to its mutagenic potential. This interaction is significant in carcinogenesis .

- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes, particularly CYP 3A4, which increases its neurotoxic effects in certain contexts .

Hepatotoxicity

The liver is a primary target for CAA toxicity. Research has shown that exposure leads to:

- Increased liver weight and histopathological changes such as necrosis and chronic inflammation.

- A concentration-dependent decrease in cell viability in isolated rat hepatocytes, with significant effects observed at concentrations as low as 300 μM .

Table 1: Effects of this compound on Hepatocyte Viability

| Treatment | Cell Viability (%) | ROS Formation (Relative Units) |

|---|---|---|

| Control | 92 ± 5 | 20 ± 3 |

| CAA (300 μM) | 50 ± 4 | 67 ± 5 |

Data indicates significant differences compared to control (p < 0.05) .

Carcinogenicity

CAA has been implicated in the development of liver tumors in rodent models. Studies have documented the induction of preneoplastic lesions and increased tumor incidence upon chronic exposure to CAA . The compound's ability to alkylate DNA is a critical factor in its carcinogenic potential.

Case Studies

- Hepatocellular Injury Study : In an experiment involving isolated rat hepatocytes, CAA exposure resulted in significant cytotoxicity and ROS generation. Antioxidants were shown to mitigate these effects, suggesting potential therapeutic avenues for preventing CAA-induced damage .

- Neurotoxicity Assessment : Clinical data indicate that CAA contributes to neurotoxicity during chemotherapy with oxazaphosphorines. The metabolite's role in inducing oxidative stress within neural tissues highlights its broader implications beyond hepatic toxicity .

常见问题

Basic Research Questions

Q. What experimental models are suitable for studying chloroacetaldehyde-induced nephrotoxicity, and how are dose-response relationships established?

- Answer: The human renal proximal tubular epithelial cell line RPTEC/TERT1 is a validated model for long-term nephrotoxicity studies. Experimental designs typically include null controls (0.0 μM), low-dose (10 μM), and high-dose (35 μM) treatments to map concentration- and time-dependent effects. Data analysis involves high-resolution HPLC-MS for metabolomic profiling, followed by principal component analysis (PCA) and linear models to identify statistically significant metabolic changes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: this compound must be stored in cool, well-ventilated areas away from oxidizing agents and strong acids. Handling requires personal protective equipment (PPE), including chemical-resistant gloves and positive-pressure respirators. Immediate decontamination (e.g., washing exposed skin) and strict prohibition of ignition sources are essential to mitigate fire and explosion risks .

Q. How does this compound interact with cellular glutathione, and what are the implications for oxidative stress?

- Answer: this compound reacts with sulfhydryl groups, depleting extracellular glutathione and sensitizing cells to free radical damage. This disrupts redox homeostasis, leading to oxidative stress. Metabolomic studies reveal glutathione depletion as a hallmark of toxicity, corroborated by proteomics data showing activation of Nrf2 and ATF4 pathways, which regulate antioxidant responses .

Advanced Research Questions

Q. How can multi-omics integration (metabolomics, proteomics, transcriptomics) resolve contradictory findings in this compound toxicity mechanisms?

- Answer: Contradictions arise when isolated datasets fail to capture systemic effects. For example, metabolomics alone may highlight glutathione depletion, while transcriptomics reveals Nrf2 pathway activation. Integrated analyses reconcile these by showing compensatory mechanisms: cells upregulate antioxidant genes (e.g., HMOX1) to counter redox imbalance, explaining partial recovery in low-dose treatments .

Q. What computational workflows are recommended for untargeted metabolomics data analysis in this compound studies?

- Answer: Open-source tools like OpenMS and KNIME enable reproducible processing of HPLC-MS data. Key steps include:

- Feature detection and alignment using restrictive filtering to remove noise.

- Statistical evaluation via PCA and linear models for microarray data (LIMMA).

- Pathway enrichment analysis to map regulated metabolites (e.g., glutathione, ATP-related compounds) .

Q. How does this compound induce DNA structural changes, and what experimental probes detect these alterations?

- Answer: this compound reacts with unpaired DNA bases, preferentially modifying Z-DNA conformations under torsional stress. In supercoiled plasmids, it targets sequences adjacent to (dG-dC)16 inserts, revealing inversion-symmetric reactivity patterns. Bromoacetaldehyde analogs and chemical sequencing (e.g., Maxam-Gilbert) validate these sites .

Q. What strategies mitigate this compound toxicity in drug development without compromising therapeutic efficacy?

- Answer: Structural analogs like SUM-IAP minimize toxic metabolite formation while retaining alkylating activity. Preclinical testing prioritizes compounds that avoid this compound generation during prodrug activation (e.g., ifosfamide metabolism) and enhance DNA damage irreparability .

Q. How do this compound's conformational isomers influence its reactivity in enzymatic synthesis?

- Answer: Microwave spectroscopy identifies two conformers: cis (Cl and O adjacent) and trans (Cl and O opposite). The trans form exhibits higher reactivity in aldolase-catalyzed reactions (e.g., SsDERA enzyme), enabling efficient synthesis of chiral intermediates like (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose .

Q. Methodological Considerations

- Contradiction Resolution: Address conflicting data (e.g., cytotoxicity vs. therapeutic activity) by contextualizing exposure duration and cell type specificity. For example, short-term low-dose exposure may enhance ifosfamide efficacy via additive 4-OH-IFA and this compound effects, while chronic exposure causes ATP depletion .

- Quality Control: Use reference standards (e.g., METLIN, HMDB) for metabolite identification and retention time matching to reduce false positives in metabolomics .

属性

IUPAC Name |

2-chloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKPIOLLBIHNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO, Array | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020292 | |

| Record name | 2-Chloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroethanal appears as a clear colorless liquid with a pungent odor. Flash point about 190 °F. Corrosive to skin and mucous membranes. It is very toxic by inhalation., Colorless liquid with an acrid, penetrating odor; Note: Typically found as a 40% aqueous solution; [NIOSH], Liquid, CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid, penetrating odor. Typically found as a 40% aqueous solution., Colorless liquid with an acrid, penetrating odor. [Note: Typically found as a 40% aqueous solution.] | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

185 °F at 760 mmHg (NTP, 1992), 85.5 °C, Platelets from water; bp: 85.5 °C with decomposition into water and chloraldehyde; mp 43-50 °C; soluble in water, alcohol, ether /Chloroacetaldehyde hemihydrate/, 85-100 °C (40% solution), 186 °F | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) CLOSED CUP, 88 °C c.c., 190 °F (40% solution) | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible in all proportions with water, Soluble in ether, Soluble in acetone and methanol, Solubility in water: miscible, Miscible | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.19 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.19 g/cu cm at 25 °C, Relative density (water = 1): 1.19 (40% solution), 1.19 (40% solution) | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.7 (40% aqueous solution) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.7, 2.7 | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 113 °F (40% aqueous solution) (NTP, 1992), 64.3 [mmHg], Vapor pressure, kPa at 20 °C: 13.3, 100 mmHg | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: Typically found as a 40% aqueous solution] | |

CAS No. |

107-20-0 | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroacetaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF069F5D9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AB256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

3 °F (USCG, 1999), -16.3 °C, 16 °C (40% solution), 3 °F (40% solution), -3 °F (40% solution) | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。